molecular formula C16H26N2O B114146 (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE CAS No. 147465-50-7

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE

Cat. No.: B114146
CAS No.: 147465-50-7
M. Wt: 262.39 g/mol
InChI Key: RJUCRVYSGNJXHD-UHFFFAOYSA-N
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Description

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE is a chemical compound with a complex structure that includes a morpholine ring substituted with a benzyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE typically involves the reaction of 4-benzylmorpholine with ethylamine under controlled conditions. The process may include steps such as:

    Formation of 4-Benzylmorpholine: This can be achieved by reacting morpholine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Alkylation with Ethylamine: The 4-benzylmorpholine is then reacted with ethylamine, often in the presence of a catalyst or under specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Benzylmorpholin-2-yl)methyl)-2-chloroacetamide
  • (4-Benzylmorpholin-2-yl)methyl methanesulfonate

Uniqueness

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE is unique due to its specific structural features, such as the combination of a morpholine ring with benzyl and ethylamine substituents

Properties

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-17(4-2)13-16-14-18(10-11-19-16)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUCRVYSGNJXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440074
Record name N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147465-50-7
Record name N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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